5H-Pyrido(3,2-b)azepine, 6,7,8,9-tetrahydro-5-((4-(2-hydroxyethyl)-1-piperazinyl)acetyl)-, (E)-2-butenedioate (salt)
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Overview
Description
5H-Pyrido(3,2-b)azepine, 6,7,8,9-tetrahydro-5-((4-(2-hydroxyethyl)-1-piperazinyl)acetyl)-, (E)-2-butenedioate (salt) is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(3,2-b)azepine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the azepine ring through cyclization of appropriate precursors.
Acylation Reactions: Introduction of the acetyl group using reagents like acetic anhydride or acetyl chloride.
Piperazine Derivatization: Incorporation of the piperazine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired reaction pathways.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their interactions with biological macromolecules.
Medicine: Explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Pyrido(3,2-b)azepine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, binding to a receptor may inhibit or activate a signaling pathway, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with a similar pyridine ring structure.
Azepine Derivatives: Compounds with a similar azepine ring structure.
Piperazine Derivatives: Compounds containing the piperazine moiety.
Uniqueness
The uniqueness of 5H-Pyrido(3,2-b)azepine, 6,7,8,9-tetrahydro-5-((4-(2-hydroxyethyl)-1-piperazinyl)acetyl)-, (E)-2-butenedioate (salt) lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
90358-83-1 |
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Molecular Formula |
C21H30N4O6 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(6,7,8,9-tetrahydropyrido[3,2-b]azepin-5-yl)ethanone |
InChI |
InChI=1S/C17H26N4O2.C4H4O4/c22-13-12-19-8-10-20(11-9-19)14-17(23)21-7-2-1-4-15-16(21)5-3-6-18-15;5-3(6)1-2-4(7)8/h3,5-6,22H,1-2,4,7-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
HKIHXZWFFJQVCW-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCN(C2=C(C1)N=CC=C2)C(=O)CN3CCN(CC3)CCO.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(C2=C(C1)N=CC=C2)C(=O)CN3CCN(CC3)CCO.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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